Benzo[b]thiophen-2-yl(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone
Description
Benzo[b]thiophen-2-yl(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone is a heterocyclic compound featuring a benzo[b]thiophene core linked to a pyrrolidine moiety via a methanone bridge. The pyrrolidine ring is substituted with a 3-chloropyridin-4-yloxy group, which introduces both halogenated and nitrogen-containing aromatic properties.
Properties
IUPAC Name |
1-benzothiophen-2-yl-[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2S/c19-14-10-20-7-5-15(14)23-13-6-8-21(11-13)18(22)17-9-12-3-1-2-4-16(12)24-17/h1-5,7,9-10,13H,6,8,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRKFNCWIEBSFMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)C3=CC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of coupling reactions and electrophilic cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Benzo[b]thiophen-2-yl(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atom in the chloropyridine moiety.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted pyridines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
-
Anticancer Properties :
- Research indicates that derivatives of benzo[b]thiophenes exhibit anticancer activity. A study highlighted the synthesis of various derivatives, including those similar to benzo[b]thiophen-2-yl(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone, which showed promising results against different cancer cell lines .
- Dopamine Receptor Agonism :
- Anti-inflammatory Effects :
Case Studies
- Pharmaceutical Development :
- Neuropharmacology :
Mechanism of Action
The mechanism of action of Benzo[b]thiophen-2-yl(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. For instance, it has been shown to bind to serotonin receptors, particularly the 5-HT1A receptor, where it acts as an agonist or antagonist depending on the specific structure and substituents . This interaction modulates the activity of serotonin, a neurotransmitter involved in various physiological processes such as mood regulation, appetite, and sleep.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The compound shares structural motifs with several derivatives reported in recent studies. Key comparisons are outlined below:
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Findings from Comparative Analysis
Core Heterocycle Influence: The target compound’s benzo[b]thiophene core is associated with enhanced π-π stacking and hydrophobic interactions compared to benzothiazole (e.g., compound 3s ) or thiazole (e.g., compound 74 ). This may improve binding to hydrophobic enzyme pockets.
This dual functionality is absent in analogs like compound 3s , which uses a flexible pyrrolidinyl-pentyloxy chain, or compound 74 , which employs a non-halogenated benzodioxolyl group. Methoxy groups in compound 32 enhance solubility and mimic natural ligands (e.g., combretastatins), whereas the target compound’s chloro-pyridine substituent may prioritize target selectivity.
Pharmacological Implications: Compound 32 demonstrated potent anticancer activity (GI₅₀ <10 nM) in the NCI-60 panel, attributed to its trimethoxyphenyl moiety’s resemblance to microtubule-targeting agents. The target compound’s pyrrolidine-methanone linkage may instead favor kinase or protease inhibition.
Biological Activity
Benzo[b]thiophen-2-yl(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse research studies.
Chemical Structure
The compound features a benzo[b]thiophene core linked to a pyrrolidine moiety via a methanone group, with a chloropyridine substituent. This structural arrangement is hypothesized to influence its pharmacological properties.
Synthesis
The synthesis of benzo[b]thiophenes typically involves multi-step organic reactions. For instance, the preparation of related derivatives has been documented, showcasing various methods such as coupling reactions and functional group transformations . The synthetic pathways often aim to optimize yield and purity while maintaining biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzo[b]thiophene derivatives. For example, derivatives exhibiting cytotoxic effects were evaluated against various cancer cell lines including HepG2, HCT116, and MCF-7 using the SRB assay. IC50 values for some compounds were reported as low as 1.54 µM for HCT116 cells, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
Antiseizure and Analgesic Properties
A focused series of 3-(benzo[b]thiophen-2-yl)pyrrolidine derivatives was evaluated for antiseizure and analgesic activities. These compounds were tested in acute seizure models (like maximal electroshock and pentylenetetrazole models) and demonstrated significant anticonvulsant effects. Additionally, they showed efficacy in pain models such as formalin-induced pain .
The mechanisms underlying the biological activities of these compounds are multifaceted:
- Cytotoxicity : Studies suggest that the anticancer activity may involve apoptosis induction through mitochondrial pathways, with alterations in proteins such as Bax and Bcl-2 .
- Anticonvulsant Effects : The antiseizure activity may be attributed to modulation of neurotransmitter systems or ion channels involved in neuronal excitability .
Data Summary
Case Studies
- Anticancer Study : A study involving a series of benzo[b]thiophene derivatives revealed their potential as effective anticancer agents through apoptosis pathways. The research utilized multiple cancer cell lines to establish a comprehensive profile of cytotoxicity.
- Antiseizure Study : In vivo evaluations demonstrated that certain derivatives significantly reduced seizure incidence in animal models, suggesting a promising avenue for treating epilepsy.
Q & A
Basic Research Question
- ¹H NMR : Coupling constants between protons on the pyrrolidine ring (e.g., H-2 and H-4) can indicate axial/equatorial orientations. For example, trans-diaxial protons exhibit J ≈ 8–12 Hz, while cis protons show lower coupling (J ≈ 2–4 Hz) .
- X-ray Crystallography : Critical for unambiguous stereochemical assignment. Use SHELXL for refinement, as it is widely validated for small-molecule structures .
- NOESY/ROESY : Detect spatial proximity between the pyrrolidine oxygen and the 3-chloropyridinyl group to confirm the spatial arrangement .
How can conflicting solubility data for this compound in polar vs. nonpolar solvents be resolved?
Advanced Research Question
Contradictions in solubility profiles (e.g., high solubility in DMSO but low in methanol) may arise from polymorphic forms or aggregation.
- Methodological Approach :
- Case Study : Analogous benzo[b]thiophene derivatives showed improved solubility in acetonitrile after recrystallization from ethyl acetate, suggesting solvent-induced polymorphism .
What strategies mitigate side reactions during the coupling of benzo[b]thiophene and pyrrolidine intermediates?
Basic Research Question
Common side reactions include over-alkylation or oxidation of the sulfur atom in benzo[b]thiophene.
- Preventative Measures :
How does the 3-chloropyridinyloxy group influence biological activity in microtubule polymerization assays?
Advanced Research Question
The 3-chloropyridinyloxy moiety may enhance binding to tubulin’s colchicine site via halogen bonding.
- Methodological Approach :
- Data Interpretation : In similar compounds, chloro substituents improved potency by 10-fold compared to methoxy groups due to enhanced hydrophobic interactions .
What computational methods predict the metabolic stability of this compound in preclinical studies?
Advanced Research Question
- In Silico Tools :
- Use SwissADME to predict cytochrome P450 (CYP) metabolism sites.
- Apply MetaSite to identify probable oxidation or glucuronidation sites on the pyrrolidine or chloropyridine moieties.
- Experimental Validation : Incubate with liver microsomes (human/rat) and quantify metabolites via LC-QTOF-MS. Cross-validate computational predictions with empirical data .
How can crystallization conditions be optimized for X-ray diffraction studies?
Basic Research Question
- Screening Protocols :
- Use vapor diffusion (sitting-drop method) with PEG/ammonium sulfate gradients.
- Test solvent mixtures (e.g., chloroform:hexane for nonpolar crystals; DMSO:water for polar forms).
- Case Study : For a related methanone derivative, crystals suitable for SHELXL refinement were obtained in 70% ethyl acetate/30% hexane at 4°C .
What are the key challenges in scaling up the synthesis from milligram to gram quantities?
Advanced Research Question
- Critical Issues :
- Exothermic reactions (e.g., Rh-catalyzed alkenylation) may require controlled temperature gradients.
- Purification bottlenecks: Replace column chromatography with recrystallization or centrifugal partition chromatography (CPC).
- Mitigation Strategies : Use flow chemistry for hazardous steps (e.g., handling itaconate derivatives) and inline IR monitoring for real-time yield optimization .
How do structural modifications to the pyrrolidine ring affect pharmacokinetic properties?
Advanced Research Question
- SAR Insights :
- Methodology : Compare logP (HPLC-derived) and plasma stability (37°C, 24h) of analogs .
What analytical workflows validate purity >98% for in vivo studies?
Basic Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
